[2-(Dicyclohexylboranyl)ethyl](trimethyl)silane
CAS No.: 64212-30-2
Cat. No.: VC15909618
Molecular Formula: C17H35BSi
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64212-30-2 |
|---|---|
| Molecular Formula | C17H35BSi |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 2-dicyclohexylboranylethyl(trimethyl)silane |
| Standard InChI | InChI=1S/C17H35BSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,4-15H2,1-3H3 |
| Standard InChI Key | MNDLKTNEBHAUMT-UHFFFAOYSA-N |
| Canonical SMILES | B(CC[Si](C)(C)C)(C1CCCCC1)C2CCCCC2 |
Introduction
[Introduction to 2-(Dicyclohexylboranyl)ethylsilane](pplx://action/followup)
2-(Dicyclohexylboranyl)ethylsilane is a complex organosilicon compound that integrates both silicon and boron functionalities. Its molecular formula is C17H35BSi, and it has a molecular weight of approximately 278.4 g/mol. This compound is of interest in various fields, including materials science and organic synthesis, due to its unique structure and potential applications.
Synthesis Methods
The synthesis of 2-(Dicyclohexylboranyl)ethylsilane can be achieved through several methods, although specific detailed procedures are not widely documented in the literature. Generally, the synthesis involves the reaction of appropriate borane and silane precursors under controlled conditions.
Applications and Research Findings
This compound is primarily used in organic synthesis and materials science due to its unique combination of silicon and boron functionalities. It can participate in various chemical reactions, making it a versatile reagent for creating complex molecules.
Interaction Studies
Interaction studies involving 2-(Dicyclohexylboranyl)ethylsilane focus on its reactivity with other chemical species. These studies are crucial for understanding its potential applications in organic synthesis and materials science.
Comparison with Similar Compounds
Several compounds share structural or functional similarities with 2-(Dicyclohexylboranyl)ethylsilane. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Trimethylsilyl)ethanol | C5H12O1Si | Contains a trimethylsilyl group; used in organic synthesis |
| 2-[Bis(pentafluorophenyl)boranyl]ethyl(trimethyl)silane | C17H13BF10Si | Fluorinated boron compound; exhibits different reactivity due to fluorine substitution |
| Ethyl(trimethyl)silane | C5H14Si | A simpler silane derivative; serves as a base structure for further modifications |
Suppliers and Availability
2-(Dicyclohexylboranyl)ethylsilane is supplied by various chemical distributors worldwide, including Parchem, which offers a range of specialty chemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume